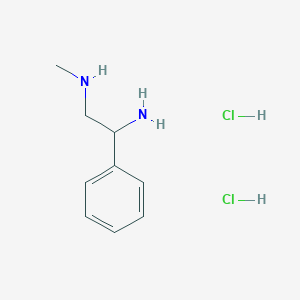

(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

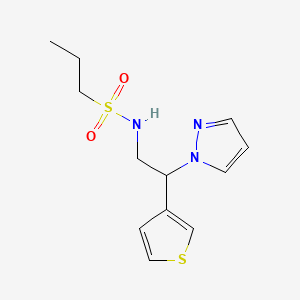

The compound contains a quinoline group, which is a heterocyclic aromatic organic compound. It also contains two piperazine rings, which are common in many pharmaceuticals, and two fluorophenyl groups, which can influence the compound’s reactivity and biological activity .

Molecular Structure Analysis

The compound’s structure includes a quinoline ring, two piperazine rings, and two fluorophenyl groups. These groups could potentially influence the compound’s reactivity, stability, and interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these groups .Aplicaciones Científicas De Investigación

Antimicrobial Efficacy and Structural Activity Relationships

Research has highlighted the critical role of structural modifications in fluoroquinolones to enhance their antimicrobial efficacy. For example, the introduction of specific substituents at the C-7 and C-8 positions significantly impacts their activity against Gram-positive and Gram-negative bacteria. Such modifications aim to optimize oral absorption, increase serum half-life, and enhance overall potency without introducing adverse side effects commonly associated with this drug class. Studies have focused on synthesizing new derivatives to overcome resistance mechanisms and improve pharmacokinetic properties (Domagala, 1994; Laborde et al., 1993).

Novel Therapeutic Applications

Beyond traditional antimicrobial applications, fluoroquinolone derivatives are being explored for novel therapeutic uses. For instance, specific modifications have been studied for their potential in treating various forms of cancer, showcasing the versatility of this compound class. The synthesis of compounds with enhanced metabolic stability and potent cytotoxic activity against cancer cell lines underscores the potential of fluoroquinolone derivatives in oncology (Perreault et al., 2017). Furthermore, the exploration of fluoroquinolones in modulating serotonin receptors highlights the potential for developing new treatments for neurological and psychiatric disorders (Vacher et al., 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F2N4O/c26-18-4-7-20(8-5-18)29-12-14-30(15-13-29)24-21-16-19(27)6-9-23(21)28-17-22(24)25(32)31-10-2-1-3-11-31/h4-9,16-17H,1-3,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCQWFTVASKBEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)

![2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2966707.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)

![2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2966714.png)

![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)

![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)